3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester
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Overview
Description
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester is a brominated heterocyclic aromatic organic compound It is characterized by the presence of a pyrrolo[1,2-a]pyrimidine core structure with a bromine atom at the 3-position and an ethyl ester group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolo[1,2-a]pyrimidine as the starting material.
Halogenation: Bromination of pyrrolo[1,2-a]pyrimidine at the 3-position using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM).
Esterification: The resulting 3-bromopyrrolo[1,2-a]pyrimidine is then reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in aqueous or organic solvents.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon), in anhydrous ether or THF.
Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolo[1,2-a]pyrimidines with different functional groups.
Scientific Research Applications
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would need to be determined through experimental studies and molecular modeling.
Comparison with Similar Compounds
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester can be compared with other similar compounds, such as:
3-Chloro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester: Similar structure but with a chlorine atom instead of bromine.
3-Iodo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester: Similar structure but with an iodine atom instead of bromine.
3-Bromo-pyrrolo[2,1-a]pyrimidine-6-carboxylic acid ethyl ester: Similar structure but with a different position of the bromine atom.
These compounds may exhibit different reactivity and biological activity due to the variation in halogen atoms and positions.
Properties
IUPAC Name |
ethyl 3-bromopyrrolo[1,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-3-4-9-12-5-7(11)6-13(8)9/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLULEIWULSBAJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N1C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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